[2-(ethylsulfonyl)phenyl][(2S)-4-(6-fluoro-1,3-benzothiazol-2-yl)-2-methylpiperazin-1-yl]methanone
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Overview
Description
Preparation Methods
The synthesis of ARN19702 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The synthetic route typically includes:
Formation of the benzothiazole core: This involves the reaction of 2-aminothiophenol with a suitable fluorinated reagent to form the benzothiazole ring.
Introduction of the piperazine moiety: The benzothiazole intermediate is then reacted with a piperazine derivative to introduce the piperazine ring.
Attachment of the sulfonyl group:
Chemical Reactions Analysis
ARN19702 undergoes several types of chemical reactions, including:
Oxidation: The sulfonyl group can undergo oxidation reactions under specific conditions.
Reduction: The benzothiazole ring can be reduced to form different derivatives.
Substitution: The fluorine atom on the benzothiazole ring can be substituted with other functional groups using suitable reagents
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
ARN19702 has a broad range of scientific research applications:
Chemistry: It is used as a tool compound to study the inhibition of N-acylethanolamine acid amidase and its effects on lipid signaling pathways.
Biology: ARN19702 is used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.
Medicine: The compound has shown promise in the treatment of multiple sclerosis and various types of pain, including neurogenic and inflammatory pain
Industry: While its industrial applications are still under investigation, ARN19702’s potential as a therapeutic agent makes it a compound of interest for pharmaceutical development
Mechanism of Action
ARN19702 exerts its effects by inhibiting N-acylethanolamine acid amidase, an enzyme that degrades bioactive lipids such as palmitoylethanolamide. By inhibiting this enzyme, ARN19702 increases the levels of these bioactive lipids, which in turn activate peroxisome proliferator-activated receptor-α, leading to anti-inflammatory and neuroprotective effects .
Comparison with Similar Compounds
ARN19702 is unique compared to other N-acylethanolamine acid amidase inhibitors due to its oral bioavailability, reversibility, and brain-penetrant properties. Similar compounds include:
ARN19702 analogs: These compounds share a similar core structure but differ in the functional groups attached.
Other N-acylethanolamine acid amidase inhibitors: These include compounds like ARN19702 but with different chemical structures and properties
ARN19702 stands out due to its broad analgesic profile and potential therapeutic applications in multiple sclerosis and pain management .
Properties
Molecular Formula |
C21H22FN3O3S2 |
---|---|
Molecular Weight |
447.6 g/mol |
IUPAC Name |
(2-ethylsulfonylphenyl)-[(2S)-4-(6-fluoro-1,3-benzothiazol-2-yl)-2-methylpiperazin-1-yl]methanone |
InChI |
InChI=1S/C21H22FN3O3S2/c1-3-30(27,28)19-7-5-4-6-16(19)20(26)25-11-10-24(13-14(25)2)21-23-17-9-8-15(22)12-18(17)29-21/h4-9,12,14H,3,10-11,13H2,1-2H3/t14-/m0/s1 |
InChI Key |
UKQOLPNYRVPCBM-AWEZNQCLSA-N |
Isomeric SMILES |
CCS(=O)(=O)C1=CC=CC=C1C(=O)N2CCN(C[C@@H]2C)C3=NC4=C(S3)C=C(C=C4)F |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC=C1C(=O)N2CCN(CC2C)C3=NC4=C(S3)C=C(C=C4)F |
Origin of Product |
United States |
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